molecular formula C11H22O3 B8429318 (R)-methyl 2-hydroxydecanoate

(R)-methyl 2-hydroxydecanoate

Cat. No.: B8429318
M. Wt: 202.29 g/mol
InChI Key: HHHKXSXAGVRUSM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Hydroxylated Fatty Acid Methyl Esters

Hydroxylated fatty acid methyl esters (FAMEs) are a class of organic molecules characterized by a fatty acid backbone that has been esterified with methanol (B129727) and contains at least one hydroxyl (-OH) group along its carbon chain. These compounds are derivatives of hydroxylated fatty acids (HFAs), which are found in a variety of natural sources, including plants, bacteria, and fungi. glpbio.comresearchgate.net The presence of the hydroxyl group imparts distinct physical and chemical properties compared to their non-hydroxylated counterparts, such as increased polarity, viscosity, and reactivity. researchgate.net These characteristics make them valuable in a range of industrial applications, including the production of resins, waxes, lubricants, and cosmetics. researchgate.net Hydroxylated FAMEs are also significant in biochemical research; for instance, they are studied as components of complex lipids like fatty acid esters of hydroxy fatty acids (FAHFAs), which have emerged as bioactive lipids with important physiological roles. mdpi.comacs.org

Significance of Chiral Alpha-Hydroxy Esters in Chemical Sciences

Alpha-hydroxy esters, also known as 2-hydroxy esters, are compounds where the hydroxyl group is located on the carbon atom adjacent to the ester carbonyl group (the α-carbon). When the α-carbon is bonded to four different substituents, it becomes a chiral center, leading to the existence of two non-superimposable mirror images called enantiomers. ontosight.ai Chiral α-hydroxy esters are of paramount importance in the chemical sciences, serving as crucial chiral building blocks for the synthesis of complex, biologically active molecules and natural products. organic-chemistry.orgresearchgate.net The specific stereochemistry of these esters is critical because biological systems, such as enzymes and receptors, often interact differently with each enantiomer. ontosight.ai Consequently, the ability to synthesize enantiomerically pure α-hydroxy esters is a significant goal in organic chemistry, enabling the development of pharmaceuticals and agrochemicals with improved efficacy and potentially reduced side effects. ontosight.aiorganic-chemistry.org Asymmetric synthesis techniques are therefore highly sought after to produce these valuable chiral intermediates with high enantiomeric purity. organic-chemistry.orgthieme-connect.com

Stereoisomeric Forms of Methyl 2-Hydroxydecanoate: Focus on the (R)-Enantiomer

Methyl 2-hydroxydecanoate possesses a chiral center at the second carbon atom, giving rise to two stereoisomers: (R)-methyl 2-hydroxydecanoate and (S)-methyl 2-hydroxydecanoate. These enantiomers have identical physical properties except for their interaction with plane-polarized light and their interactions with other chiral molecules. The focus of this article is the (R)-enantiomer. The specific three-dimensional arrangement of the (R)-isomer is crucial in stereoselective synthesis, where it can act as a precursor for target molecules with a defined stereochemistry. The separation and characterization of these two isomers are often achieved through chiral chromatography techniques. researchgate.netresearchgate.net For example, derivatization of the racemic mixture followed by gas chromatography can resolve the two isomers, with the (R)-isomer typically having a different retention time than the (S)-isomer. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl (2R)-2-hydroxydecanoate

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1

InChI Key

HHHKXSXAGVRUSM-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCCC[C@H](C(=O)OC)O

Canonical SMILES

CCCCCCCCC(C(=O)OC)O

Origin of Product

United States

Synthetic Methodologies and Enantioselective Preparation of R Methyl 2 Hydroxydecanoate

Total Synthesis Approaches to Chiral 2-Hydroxydecanoates

The creation of specific stereoisomers, or enantiomers, of 2-hydroxydecanoates is a key focus in synthetic organic chemistry. The precise spatial arrangement of the hydroxyl group in compounds like (R)-methyl 2-hydroxydecanoate is crucial for their biological activity and application.

Enantioselective Chemical Synthesis Strategies

Achieving a high degree of enantioselectivity is paramount in the synthesis of chiral molecules. One notable application of a related chiral building block, methyl (R)-3-hydroxydecanoate, was in the enantioselective total synthesis of batzelladine F. nih.gov This complex marine alkaloid was synthesized in a 15-step sequence, demonstrating the utility of enantioenriched β-hydroxy esters in constructing intricate molecular architectures. nih.gov While this example uses a β-hydroxy ester, the principles of employing chiral synthons are directly applicable to the synthesis of α-hydroxy esters like this compound.

A common strategy for producing enantiomerically enriched compounds is through dynamic kinetic resolution. This process is particularly effective when a racemic mixture contains a chirally labile stereocenter that can undergo in situ racemization or epimerization. ub.edu This allows for the theoretical conversion of the entire racemic mixture into a single desired stereoisomer, surpassing the 50% yield limit of traditional kinetic resolutions. ub.edu

Synthesis of Racemic Methyl 2-Hydroxydecanoate

The synthesis of the racemic form of methyl 2-hydroxydecanoate provides a starting point for subsequent resolution into its constituent enantiomers. Racemic 2-hydroxydecanoic acid, the precursor acid, is a known compound. nih.govscbt.com The racemic methyl ester, (±)-methyl 2-hydroxydecanoate, is also commercially available and has been characterized. caymanchem.com

The preparation of racemic 3-hydroxydecanoic acid has been achieved through a modified Reformatsky reaction, where octanal (B89490) and ethyl-2-bromoacetate react to form ethyl 3-hydroxydecanoate (B1257068), followed by saponification. researchgate.net A similar approach could be adapted for the synthesis of racemic 2-hydroxydecanoic acid.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Lipases are a class of enzymes that are particularly effective in this regard. semanticscholar.org

Enzymatic Conversion of Precursors to Hydroxy Fatty Acid Methyl Esters

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. nih.govpolimi.it In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, lipases from Candida antarctica B (CAL-B) and Pseudomonas cepacia have demonstrated high efficiency in resolving chiral compounds. nih.gov

The enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester has been successfully performed from the racemic acid using lipases in an organic solvent. nih.gov Lipases such as those from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus showed high enzymatic activity and enantioselectivity. nih.gov This highlights the potential for using a similar lipase-catalyzed esterification of racemic 2-hydroxydecanoic acid with methanol (B129727) to selectively produce this compound. The reaction conditions, including the choice of solvent and temperature, are critical for optimizing both the reaction rate and the enantioselectivity. semanticscholar.orgnih.gov

A study on the enzymatic synthesis of rhamnolipids utilized lipase (B570770) from Pseudomonas stutzeri for the transesterification of rhamnose with fatty acid vinyl esters, achieving excellent conversion and regioselectivity. researchgate.net This demonstrates the versatility of lipases in catalyzing esterification reactions with complex substrates.

Microbial Bioconversion Processes for Hydroxydecanoates

Microbial fermentation presents a powerful tool for the production of valuable chemicals from various carbon sources. researchgate.netfrontiersin.org Microorganisms can be engineered to produce specific polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. researchgate.net These PHAs are often composed of various hydroxyalkanoate monomers, including 3-hydroxydecanoate. researchgate.net

Pseudomonas putida, for example, is known to produce medium-chain-length PHAs (mcl-PHAs). researchgate.net When cultured on specific carbon sources, these bacteria can accumulate PHAs where 3-hydroxydecanoate is a major monomer. researchgate.net While this research focuses on 3-hydroxyalkanoates, the metabolic pathways involved could potentially be engineered to favor the production of 2-hydroxyalkanoates.

The bioconversion of oleic acid by Pseudomonas aeruginosa (PR3) has been shown to produce 10(S)-hydroxy-8(E)-octadecenoic acid, indicating the capability of microorganisms to introduce hydroxyl groups at specific positions with high stereoselectivity. researchgate.net This process involves the stereospecific hydration of a double bond. Such microbial systems hold promise for the direct production of (R)-2-hydroxydecanoic acid from simpler, renewable feedstocks, which could then be esterified to the target methyl ester.

Derivatization and Esterification Techniques

The final step in producing this compound from the corresponding acid is esterification. Standard chemical methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, δ-hydroxycarboxylic acid esters have been prepared by the acid-catalyzed reaction of a δ-lactone with a polyhydric alcohol. google.com

In the context of synthesizing related compounds, such as rhamnolipids, esterification of a β-hydroxydecanoic acid derivative with diazomethane (B1218177) has been reported to yield the corresponding methyl ester. researchgate.net Another approach involves the condensation of a hydroxy acid and an alcohol using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

The choice of esterification method depends on the scale of the reaction and the sensitivity of the starting materials. For small-scale preparations or when mild conditions are required, diazomethane is effective, while for larger-scale synthesis, acid-catalyzed esterification or the use of coupling agents is more common.

Preparation of Fatty Acid Methyl Esters (FAMEs) from Hydroxy Fatty Acids

The conversion of hydroxy fatty acids into their corresponding methyl esters is a fundamental step in their analysis and further chemical modification. This process, known as esterification, can be achieved through several methods.

One common approach involves acid-catalyzed esterification. A convenient method utilizes a solution of hydrochloric acid (HCl) in a methanol/water mixture. nih.gov For instance, an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) can be used. nih.gov The lipid sample is mixed with toluene, methanol, and the HCl solution, and the reaction is carried out by heating at 45°C overnight or at 100°C for a shorter duration. nih.gov This method has been shown to yield over 96% of fatty acid methyl esters (FAMEs). nih.gov

Another established technique is a two-step process involving saponification followed by methylation. nih.govresearchgate.net In this method, the fatty acid is first hydrolyzed with a base, such as potassium hydroxide (B78521) (KOH) in ethanol, to form a salt. nih.govresearchgate.net The reaction mixture is then acidified and the free fatty acid is extracted. nih.gov Subsequently, the extracted fatty acid is methylated using a reagent like boron trifluoride (BF₃) in methanol. nih.gov

The presence of a hydroxyl group on the fatty acid can influence the reaction rate. Studies on the esterification of dihydroxystearic acid have shown that the reaction takes longer to reach completion compared to its non-hydroxylated counterpart, stearic acid. dss.go.th

A specific example of synthesizing a hydroxy fatty acid methyl ester is the preparation of methyl (S)-(+)-2-hydroxydecanoate. This was achieved by treating (S)-(+)-2-aminodecanoic acid with sodium nitrite (B80452) in aqueous sulfuric acid at elevated temperatures. tandfonline.com The resulting hydroxy acid was then presumably esterified, although the exact esterification method was not detailed in this specific literature. tandfonline.com

Method Reagents Conditions Yield Reference
Acid-Catalyzed Methanolysis/MethylationToluene, Methanol, 8% HCl in Methanol/Water45°C overnight or 100°C for 1-1.5 h>96% nih.gov
Saponification followed by BF₃-Catalyzed Methylation1 M KOH in 70% ethanol, 6 M HCl, Hexane (B92381), 10% BF₃ in MethanolSaponification at 90°C for 1 h, Methylation at 37°C for 20 minNot specified nih.gov
Diazotization of Amino AcidSodium Nitrite, Sulfuric Acid80-85°C58% (for the hydroxy acid) tandfonline.com

Catalytic Esterification Methods

Catalytic methods for esterification offer an efficient route to producing hydroxycarboxylic acid esters. Acid catalysts are commonly employed to facilitate the reaction between a hydroxy acid or its lactone form and an alcohol.

For the preparation of hydroxycarboxylic acid esters from lactones, acid catalysts such as sulfuric, hydrochloric, phosphoric, and perchloric acids can be used. google.com Toluene-p-sulfonic acid is a particularly preferred catalyst. google.com The catalytic amount of acid typically ranges from 0.1 to 5 percent by weight of the reactants. google.com The reaction is driven towards equilibrium, and the time required depends on the specific reagents and conditions. google.com

Enzymatic catalysis provides a milder and often more selective alternative to chemical catalysis. Lipases are frequently used for the esterification of hydroxy fatty acids. For example, immobilized lipases like Lipozyme IM and Novozym 435 have been successfully used to catalyze the esterification of dihydroxystearic acid with monohydric alcohols. dss.go.th These reactions are performed under mild conditions, which helps to prevent the degradation of the starting materials and reduces the occurrence of side reactions. dss.go.th The efficiency of lipase-catalyzed esterification can be influenced by factors such as the organic solvent used, with solvents having a log P between 2.0 and 4.0 showing higher conversion rates. dss.go.th

The synthesis of the specific enantiomer, (R)-methyl 3-hydroxydecanoate, has been achieved through asymmetric hydrogenation of the corresponding ketoester using a chiral catalyst. In one reported synthesis, a complex of (R)-BINAP and (COD)Ru(2-methylallyl)₂ in the presence of methanolic HBr was used to catalyze the hydrogenation of methyl 3-oxodecanoate, yielding the desired (R)-enantiomer with a 59% yield. nih.gov

Catalyst Type Specific Catalyst Substrates Key Features Reference
Chemical (Acid)Toluene-p-sulfonic acidδ-Lactone, Polyhydric alcohol0.1-5% catalyst by weight, reaction proceeds to equilibrium. google.com
Enzymatic (Lipase)Lipozyme IM, Novozym 435Dihydroxystearic acid, Monohydric alcoholMild reaction conditions, prevents degradation and side reactions. dss.go.th
Chiral Metal Complex(R)-BINAP/(COD)Ru(2-methylallyl)₂Methyl 3-oxodecanoateAsymmetric hydrogenation to produce the (R)-enantiomer. nih.gov

Chiral Resolution and Enantiomeric Enrichment Strategies

The separation of enantiomers and the determination of enantiomeric purity are critical aspects of chiral compound synthesis. Diastereomeric derivatization is a classical yet effective method for this purpose.

Diastereomeric Derivatization for Enantiomeric Analysis

This technique involves reacting a racemic mixture of a chiral compound, such as methyl 2-hydroxydecanoate, with a chiral derivatizing agent. This reaction produces a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A common strategy for the analysis of chiral alcohols is the use of chiral derivatizing agents to form esters or carbamates. For instance, (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a well-known derivatizing agent. tandfonline.com The resulting diastereomeric esters can be analyzed to determine the enantiomeric excess of the original alcohol. tandfonline.com

Another example involves the use of (-)-menthoxycarbonyl chloride. In the analysis of 10-hydroxy-8-octadecenoic acid, the hydroxyl group was derivatized with (-)-menthoxycarbonyl chloride. researchgate.net After further chemical transformations, the resulting diastereomeric methyl 2-menthoxycarbonyl-decanoates were separated by GC, allowing for the determination of the stereochemistry at the hydroxyl center. researchgate.net The analysis of a racemic standard of methyl 2-hydroxydecanoate derivatized in this manner showed two distinct peaks in the gas chromatogram, corresponding to the (S) and (R) isomers. researchgate.net

The choice of the derivatizing agent is crucial for achieving good separation of the diastereomers. Various chiral derivatizing agents are available, and the selection often depends on the specific class of compound being analyzed. researchgate.netscirp.org For example, for the analysis of chiral amines, a comparison of thirteen different commercially available chiral solvating agents identified the four most effective ones for initial screening. researchgate.net

Chiral Derivatizing Agent Analyte Resulting Diastereomers Analytical Technique Reference
(R)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)(S)- and this compoundDiastereomeric MTPA estersNot specified tandfonline.com
(-)-Menthoxycarbonyl chlorideRacemic methyl 2-hydroxydecanoateMethyl 2(S)-menthoxycarbonyl-decanoate and Methyl 2(R)-menthoxycarbonyl-decanoateGas Chromatography (GC) researchgate.net

Analytical Characterization and Stereochemical Elucidation

Chromatographic Techniques for Analysis and Separation

Chromatographic methods are indispensable for both the analysis and preparative isolation of (R)-methyl 2-hydroxydecanoate. The choice of technique depends on the specific analytical goal, whether it is routine purity assessment, determination of enantiomeric excess, or isolation of the compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxylated FAMEs

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like methyl 2-hydroxydecanoate. ifremer.fr To be suitable for GC analysis, the polarity of fatty acids must be reduced and their volatility increased, which is typically achieved by converting them into their corresponding fatty acid methyl esters (FAMEs). nih.gov

GC-MS is widely employed to determine the fatty acid profile of a sample, providing both qualitative and quantitative information. avantiresearch.com The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for structural confirmation. nih.gov For accurate quantification, especially in complex biological samples, stable isotope dilution methods are often used. nih.gov This involves adding a known amount of a deuterated analogue of the analyte to the sample, which serves as an internal standard to correct for any losses during sample preparation and analysis. nih.gov

The analysis of FAMEs by GC-MS is a sensitive technique, particularly when using single ion monitoring (SIM), which allows for the detection of low-level analytes. nih.gov This is crucial when dealing with limited sample quantities or when minor components in a mixture need to be identified and quantified. nih.gov

Here is an example of a typical GC-MS setup for FAME analysis:

ParameterValue
Column Phenyl methyl silicone fused silica (B1680970) capillary column (e.g., 25m x 0.2mm) gcms.cz
Injector Temperature 280 °C sigmaaldrich.com
Detector FID or Mass Spectrometer sigmaaldrich.com
Carrier Gas Hydrogen or Helium sigmaaldrich.com
Oven Program Initial temperature of 100°C, ramped to 300°C sigmaaldrich.com

The analysis of fatty acid methyl esters is a key method for the identification and classification of bacteria, as different species have unique fatty acid profiles. gcms.cznih.gov Short-chain hydroxy acids are often characteristic of the lipopolysaccharides found in Gram-negative bacteria. gcms.cz GC-MS systems can identify over 1,500 bacterial species based on their FAME profiles. gcms.cz

The process typically involves saponification of whole-cell bacterial fatty acids, followed by methylation to form FAMEs. nih.gov These FAMEs are then extracted and analyzed by GC-MS. nih.gov A specialized mix of bacterial acid methyl esters (BAMEs), which includes hydroxylated FAMEs, is often used as a standard for these analyses. sigmaaldrich.com

A study on Klebsiella pneumoniae identified 14 unique FAMEs using GC-MS, which helped in discriminating between different strains. mdpi.com The GC temperature program for this analysis started at 50°C and ramped up to 350°C. mdpi.com

Chiral Gas Chromatography for Enantiomeric Purity Assessment

For a chiral molecule like this compound, determining the enantiomeric purity is of utmost importance. Chiral gas chromatography is a powerful technique for this purpose. nih.govuni-konstanz.de It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. uni-muenchen.desigmaaldrich.com

Often, derivatization of the hydroxyl group is necessary to enhance the separation of the enantiomers. nih.govuni-konstanz.de For instance, secondary alcohols and hydroxy fatty acids can be derivatized with 1-phenylethyl isocyanate (1-PEIC) to form diastereomeric carbamates, which can then be separated by capillary gas chromatography. nih.govuni-konstanz.de The separation of these diastereomers allows for the determination of the enantiomeric excess of the original hydroxy fatty acid. nih.govuni-konstanz.de In one study, the diastereomeric carbamates of (±)-12-hydroxyoctadecanoic acid methyl ester were successfully separated using this method. nih.govuni-konstanz.de

Another approach involves the derivatization of racemic methyl 2-hydroxydecanoate with a menthoxycarbonyl (MCO) group. researchgate.net The resulting diastereomers, methyl 2(S)-MCO-decanoate and methyl 2(R)-MCO-decanoate, can be separated by GC, with the (S)-isomer typically eluting before the (R)-isomer. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis and separation of stereoisomers of hydroxy fatty acids. nih.gov Chiral HPLC, in particular, is a valuable tool for resolving enantiomers. aocs.org

Complete enantiomeric separation of racemic 2-hydroxy fatty acids (from C5 to C18) has been achieved using a chiral stationary phase, such as N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine ionically bonded to silica gel. oup.com The fatty acids are often derivatized to their 3,5-dinitrophenylurethane and methyl ester derivatives for this analysis. oup.com The separation is typically carried out using a ternary mobile phase of n-hexane-1,2-dichloroethane-ethanol. oup.com

Reversed-phase HPLC can also be used to separate fatty acid methyl esters. nih.gov The elution order is dependent on both chain length and the degree of unsaturation. aocs.org For instance, a C18:1 fatty acid will elute shortly after a C16:0 fatty acid. aocs.org The use of chiral stationary phases in HPLC, such as those based on cellulose (B213188) or amylose (B160209) derivatives, allows for the resolution of enantiomeric hydroxy and hydroperoxy fatty acids. nih.govscispace.com

A two-dimensional approach combining reversed-phase liquid chromatography for initial separation of regioisomers followed by chiral supercritical fluid chromatography-mass spectrometry (SFC-MS) has been developed for the characterization of fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov This method enables the determination of the enantiomeric composition in complex biological samples. nih.gov

Thin-Layer Chromatography (TLC) for Product Isolation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring reaction progress and for the preparative isolation of products. nih.govresearchgate.net In the context of this compound, TLC can be used to isolate the product from a reaction mixture. dss.go.th

Different lipid classes can be separated on a silica gel plate using a mobile phase typically consisting of a mixture of hexane (B92381) and diethyl ether. aocs.org For the separation of fatty acid esters, argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate compounds based on the degree of unsaturation. nih.gov

In one instance, methyl 2(R,S)-MCO-decanoate was prepared from racemic methyl 2-hydroxydecanoate and subsequently isolated using TLC. researchgate.netdss.go.th The separation of different fatty acid methyl esters can be visualized, and the desired band can be scraped from the plate for further analysis or use. aocs.org

The precise identification and stereochemical assignment of this compound rely on a combination of powerful analytical methods. Spectroscopic techniques provide the foundational data for determining its chemical structure, while advanced derivatization methods are essential for confirming its specific three-dimensional arrangement.

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of methyl 2-hydroxydecanoate, distinct signals correspond to the different types of protons in the molecule. The methyl ester protons (O-CH₃) typically appear as a singlet, while the proton on the chiral carbon (CH-OH) presents as a multiplet due to coupling with neighboring protons. The long alkyl chain protons resolve into a series of multiplets.

¹³C NMR: The ¹³C NMR spectrum offers a complementary view, with each unique carbon atom in the molecule producing a distinct signal. Key resonances include the carbonyl carbon of the ester group, the carbon atom bearing the hydroxyl group (C-2), the methyl ester carbon, and the individual carbons of the decanoate (B1226879) chain. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxydecanoate (Note: Data is for the 2-hydroxydecanoate anion and serves as a reference for the closely related methyl ester.)

Atom No.Chemical Shift (ppm)
1180.7
270.6
335.1
425.8
530.1
630.2
732.5
823.3
914.4
1030.1
Source: Human Metabolome Database. hmdb.ca

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure. Under Electron Ionization (EI), the molecule is fragmented in a reproducible manner, yielding a characteristic mass spectrum.

The EI-MS of methyl 2-hydroxydecanoate would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns often involve the loss of small neutral molecules or radicals, such as the methoxy (B1213986) group from the ester or cleavage adjacent to the hydroxyl group. For instance, a significant fragment ion at m/z 103 is characteristic of 3-hydroxy fatty acid methyl esters, arising from cleavage between C-3 and C-4. asm.org While this specific fragment is for a related isomer, analogous fragmentation is expected for the 2-hydroxy isomer.

Table 2: Selected Mass Spectral Peaks for Methyl 2-Hydroxydodecanoate (B1257098) (Note: Data for a closely related homolog, methyl 2-hydroxydodecanoate, illustrates typical fragmentation.)

m/zRelative Intensity (%)
8370.49
9799.99
10313.92
11131.91
12715.22
Source: MassBank. massbank.eu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the hydroxyl and ester functionalities.

A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orgmasterorganicchemistry.com A strong, sharp absorption peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. libretexts.org Additionally, C-H stretching vibrations from the alkyl chain appear in the 3000-2850 cm⁻¹ region, and C-O stretching vibrations for the ester and alcohol are found in the 1300-1000 cm⁻¹ range. libretexts.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretch, broad3600-3200
Carbonyl (C=O)Stretch~1740
Alkyl (C-H)Stretch3000-2850
Ester/Alcohol (C-O)Stretch1300-1000
Source: Chemistry LibreTexts, Master Organic Chemistry. libretexts.orgmasterorganicchemistry.comlibretexts.org

Advanced Analytical Derivatization for Chiral Analysis

To determine the absolute stereochemistry at the C-2 position, chiral derivatization techniques are often employed, followed by chromatographic separation.

A well-established method for the stereochemical resolution of hydroxyl compounds is derivatization with a chiral reagent. For this compound, the hydroxyl group can be reacted with (−)-menthoxycarbonyl chloride to form diastereomeric (−)-menthoxycarbonyl (MCO) derivatives. researchgate.net

The resulting diastereomers, (R)-methyl 2-((−)-menthoxycarbonyloxy)decanoate and (S)-methyl 2-((−)-menthoxycarbonyloxy)decanoate, possess different physical properties. This difference allows for their separation using techniques such as gas chromatography (GC). By comparing the retention time of the derivative of the unknown sample with that of authentic standards of the (R) and (S) isomers, the absolute configuration of the original alcohol can be unequivocally determined. researchgate.net Research has demonstrated that the (R)- and (S)-isomers of methyl 2-MCO-decanoate can be successfully separated by gas chromatography, with the (S)-isomer typically eluting before the (R)-isomer. researchgate.net

Biological Context and Natural Occurrence of Hydroxydecanoates

Microbial Origin and Bioproduction

Hydroxy fatty acids are a diverse class of molecules found in microorganisms, plants, and animals, where they are involved in various cellular processes and as structural components of membranes. ontosight.ai The position of the hydroxyl group on the fatty acid chain imparts distinct chemical and biological properties. ontosight.ai While 3-hydroxy fatty acids are well-known components of bacterial polyesters, 2-hydroxy fatty acids (2-HFAs) are also significant constituents of microbial lipids. ontosight.aigerli.com

The presence of 2-hydroxy fatty acids has been confirmed in the lipid profiles of various bacteria. They are notably found as integral components of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The specific composition of these fatty acids can vary between bacterial species and even in response to environmental conditions.

For instance, in Pseudomonas aeruginosa, both 2-hydroxydodecanoate (B1257098) (a C12 homolog of 2-hydroxydecanoate) and 3-hydroxydecanoate (B1257068) are components of Lipid A, the lipid anchor of LPS. microbiologyresearch.orgnih.gov The relative amounts of these acyl chains can change with the growth temperature, suggesting a role in thermal adaptation of the bacterial membrane. nih.gov Similarly, various iso-branched 2- and 3-hydroxy fatty acids have been identified as characteristic lipid components in the total cell hydrolysates of several gliding bacteria, including species of Cytophaga and Flexibacter. asm.org Other bacteria, such as those from the Flavobacterium and Sphingomonas genera, also contain 2-hydroxylated sphingolipids. nih.gov

Table 1: Examples of Hydroxy Fatty Acids in Bacterial Species

Bacterial SpeciesHydroxy Fatty Acid FoundLocation/ContextReference
Pseudomonas aeruginosa2-Hydroxydodecanoate, 3-HydroxydecanoateLipid A of Lipopolysaccharide (LPS) microbiologyresearch.orgnih.gov
Flexibacter elegansIso-branched 2- and 3-hydroxy acidsTotal cell lipids asm.org
Cytophaga johnsonaeIso-branched 2- and 3-hydroxy acidsTotal cell lipids asm.org
Sphingomonas sp.2-Hydroxylated fatty acidsSphingolipids nih.gov
Bacillus pumilus2-Hydroxy oleic acidBiotransformation product unl.edu

The isolation of 2-hydroxy fatty acids from microbial sources typically involves the hydrolysis of complex lipids. In studies with Pseudomonas aeruginosa, radiolabeled 2-hydroxydodecanoate was recovered following its incorporation into the cellular structure. microbiologyresearch.org The process required extraction of the lipopolysaccharide from the cell membrane using methods like hot phenol-water extraction, followed by acid or alkali hydrolysis to cleave the ester and amide linkages and release the constituent fatty acids. microbiologyresearch.org These released acids can then be derivatized, for instance into their methyl ester forms like methyl 2-hydroxydecanoate, for analysis by techniques such as gas chromatography-mass spectrometry.

In bacteria, 2-hydroxy fatty acids are primarily involved in structural roles within the outer membrane. As components of Lipid A, they are crucial for the integrity and function of the LPS layer, which protects Gram-negative bacteria from the environment and from certain antibiotics. microbiologyresearch.org

The biosynthesis of these molecules can occur via direct hydroxylation of a pre-existing fatty acid. microbiologyresearch.org Studies on P. aeruginosa suggest that dodecanoate (B1226587) can be directly hydroxylated to form 2-hydroxydodecanoate. microbiologyresearch.org This reaction often requires coenzyme A and may be stimulated by pyridine (B92270) nucleotide coenzymes. microbiologyresearch.org The enzymes responsible for this α-hydroxylation in bacteria are frequently cytochrome P450 (CYP450) monooxygenases. nih.govencyclopedia.pub This is distinct from the primary pathway for 3-hydroxy fatty acids, which are common intermediates in both fatty acid synthesis and degradation (β-oxidation) and serve as precursors for polyhydroxyalkanoate (PHA) synthesis. nih.gov While many bacteria synthesize the (S)-enantiomer of 2-HFAs, the (R)-enantiomer, specified in (R)-methyl 2-hydroxydecanoate, is specifically produced by fatty acid 2-hydroxylase (FA2H) enzymes found in eukaryotes. nih.govencyclopedia.pub

Occurrence in Biological Matrices (excluding human physiological fluids or tissues directly for clinical implications)

Beyond the microbial kingdom, hydroxylated fatty esters are found in a variety of non-human biological systems. A significant class of these compounds is the fatty acid esters of hydroxy fatty acids (FAHFAs), which are branched esters where a fatty acid is linked to the hydroxyl group of a hydroxy fatty acid. nih.gov

These lipids were first identified in insects and plants before their discovery in mammals. nih.gov In mammals, FAHFAs have been extensively studied in mice, where they are present in numerous tissues, including adipose tissue, and in serum. nih.govfrontiersin.org Their levels in mice are shown to be regulated by diet and fasting, indicating a dynamic role in metabolism. nih.gov The presence and metabolism of FAHFAs have also been investigated in other non-mammalian models, such as the fruit fly Drosophila melanogaster, suggesting a conserved biological role across different animal classes. escholarship.org

Biochemical Significance of Hydroxylated Fatty Esters in Non-Human Systems

The biochemical significance of hydroxylated fatty esters, particularly FAHFAs, has been elucidated primarily in non-human animal models. These molecules act as signaling lipids with potent biological effects.

In mice, administration of specific FAHFA isomers, such as palmitic-acid-hydroxy-stearic-acids (PAHSAs), has been shown to improve glucose tolerance and stimulate the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1). nih.gov These effects are mediated, at least in part, by signaling through G protein-coupled receptors like GPR120. nih.gov Furthermore, PAHSAs exhibit anti-inflammatory properties in mice by reducing inflammation in adipose tissue. nih.gov In invertebrates, the specific functions of FAHFAs are still under investigation, but their conservation suggests fundamental roles in lipid metabolism and signaling. escholarship.org In yeasts, other hydroxy fatty acids, like 4-hydroxydecanoic acid, serve as precursors for the microbial biotransformation into valuable compounds such as γ-decalactone, a widely used flavor and fragrance compound. mdpi.com

Table 2: Biochemical Significance of Hydroxylated Fatty Esters in Non-Human Systems

SystemCompound ClassObserved Significance/RoleReference
MiceFatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)Improves glucose tolerance, stimulates insulin/GLP-1 secretion, anti-inflammatory effects. nih.govfrontiersin.org
Bacteria (e.g., P. aeruginosa)2-Hydroxy Fatty Acids (in LPS)Structural component of outer membrane (Lipid A), role in membrane integrity and thermal adaptation. microbiologyresearch.orgnih.gov
Insects (e.g., Drosophila melanogaster)FAHFAsEndogenous metabolic component, suggesting conserved biological roles. escholarship.org
Yeasts (e.g., Yarrowia lipolytica)4-Hydroxydecanoic AcidPrecursor in the bioproduction of γ-decalactone (flavor/fragrance). mdpi.com
PlantsFAHFAsIdentified as natural lipid components; specific roles are an active area of research. nih.gov

Chemical Reactivity and Functional Transformations of R Methyl 2 Hydroxydecanoate

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group in (R)-methyl 2-hydroxydecanoate is a key site for various chemical modifications. Its reactivity is typical of a secondary alcohol, allowing for protection, activation, and conversion to other functional groups.

Protection of the Hydroxyl Group: To prevent unwanted reactions at the hydroxyl group during transformations at other parts of the molecule, it is often protected. libretexts.org Common protecting groups for alcohols include ethers and esters. For instance, the hydroxyl group can be converted to a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, by reacting it with tert-butyldimethylsilyl chloride. acs.org This protecting group is stable under many reaction conditions but can be easily removed when needed. libretexts.orgacs.org Another strategy is the formation of an acetal, for example, by reacting the alcohol with dihydropyran in the presence of an acid catalyst. libretexts.org

Activation and Derivatization: The hydroxyl group can be "activated" to facilitate nucleophilic substitution. This often involves converting it into a better leaving group, such as a tosylate or mesylate. Derivatization is also a common strategy, for example, in determining the stereochemistry of the molecule. One such method involves the formation of diastereomeric esters using a chiral derivatizing agent like (-)-menthoxycarbonyl chloride (MCO-Cl). researchgate.netresearchgate.net The resulting diastereomers, methyl 2(R)-MCO-decanoate and methyl 2(S)-MCO-decanoate, can be separated and analyzed by techniques like gas chromatography to determine the enantiomeric purity of the starting material. researchgate.netresearchgate.net Similarly, Mosher's ester analysis, using (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), is another powerful technique for determining the absolute configuration of chiral alcohols. nih.govresearchgate.net

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations for altering the carboxylic acid portion of the molecule.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-2-hydroxydecanoic acid, can be achieved under either acidic or basic conditions. ucoz.com Base-catalyzed hydrolysis, often referred to as saponification, is typically irreversible as the carboxylate salt is formed. ucoz.com Acid-catalyzed hydrolysis is a reversible process. ucoz.comrsc.org Microbial or enzymatic hydrolysis can also be employed for this transformation, sometimes offering higher stereoselectivity and milder reaction conditions. For example, Rhodococcus butanica has been used to hydrolyze related cyanohydrins and their acetate (B1210297) esters to the corresponding α-hydroxy acids with high enantiomeric purity. tandfonline.com The choice of method can be critical to avoid racemization at the chiral center. tandfonline.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl groups to the ester functionality. For instance, transesterification can be used to create a variety of fatty acid esters. plos.org Enzymatic transesterification is also a viable and often more selective method. plos.org

Oxidative and Reductive Transformations

The functional groups of this compound can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding methyl 2-oxodecanoate. researchgate.net This transformation can be achieved using various oxidizing agents. The resulting α-keto ester is a versatile intermediate for further synthetic manipulations.

Reduction: The ester group can be reduced to a primary alcohol. However, this requires strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the hydroxyl group. A more common reductive transformation involving this class of compounds is the reduction of the corresponding α-keto ester, methyl 2-oxodecanoate, to regenerate the α-hydroxy ester. Enantioselective reduction of methyl 2-oxodecanoate using a chiral catalyst can be employed to produce this compound with high enantiomeric excess. amazonaws.com

Stereoselective Reactions and Derivatizations

The chiral nature of this compound makes it a valuable starting material for the synthesis of other stereochemically defined molecules.

Stereoselective Derivatization: As mentioned earlier, derivatization of the hydroxyl group with chiral reagents is a key method for determining enantiomeric purity. The formation of diastereomeric Mosher's esters or MCO derivatives allows for the separation and quantification of enantiomers. researchgate.netresearchgate.netnih.govresearchgate.net

Use in Synthesis: The stereocenter at the C2 position can be preserved throughout a synthetic sequence, allowing for the creation of more complex chiral molecules. For example, the hydrolysis of this compound provides (R)-2-hydroxydecanoic acid, which can then be used as a building block in the synthesis of natural products or their analogs. tandfonline.com The hydroxyl group can also direct the stereochemical outcome of nearby reactions.

Applications in Chemical and Materials Research

(R)-Methyl 2-Hydroxydecanoate as a Chiral Building Block

In organic synthesis, a chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex molecules with a specific three-dimensional architecture. The demand for such enantiomerically pure compounds is high, particularly in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dependent on its specific stereoisomer. nih.gov this compound serves as an excellent example of such a building block.

Asymmetric synthesis refers to chemical reactions that preferentially produce one enantiomer or diastereomer over others. Utilizing a precursor that already contains a defined stereocenter, like the (R)-configuration in this compound, is a fundamental strategy in this field. nih.govresearchgate.net This approach allows chemists to transfer the existing chirality to a new, more complex molecule, thereby controlling the stereochemical outcome of the synthesis.

The (R)-hydroxyl group and the adjacent methyl ester in this compound are versatile functional handles. They can be chemically modified in subsequent reaction steps without altering the stereocenter, or they can direct the stereochemistry of newly formed chiral centers. The development of efficient syntheses for enantiomerically enriched molecules is a major focus of chemical research, and chiral precursors like this compound are instrumental in these efforts. nih.gov

The utility of this compound extends to the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.net The synthesis of such molecules often involves a multi-step process where different fragments are pieced together. As a chiral building block, this compound can serve as a key fragment, providing the C10 backbone and the critical (R)-stereocenter at the C2 position.

For instance, the hydroxyl group can be protected and the ester can be reduced to an aldehyde or an alcohol, opening pathways to various carbon-carbon bond-forming reactions. These transformations enable the elongation of the carbon chain and the introduction of new functional groups, all while retaining the original stereochemical integrity. This strategy is a powerful tool for producing homochiral compounds from non-chiral starting materials, a key goal in modern organic synthesis. nih.gov

Role in Biomaterials and Polymer Science

Biomaterials are substances that have been engineered to interact with biological systems for a medical purpose. Biodegradable polymers, in particular, have garnered significant interest as alternatives to conventional plastics. nih.govnih.gov this compound plays a role in this field as a monomer precursor for a specific class of biopolyesters.

Poly(hydroxyalkanoates) (PHAs) are a family of biodegradable and biocompatible polyesters produced naturally by numerous microorganisms as a source of energy and carbon storage. nih.govwikipedia.org These polymers are made from (R)-hydroxyalkanoic acid monomers. nih.govmdpi.com PHAs are classified based on the number of carbon atoms in their monomer units. Medium-chain-length PHAs (mcl-PHAs) are composed of monomers with 6 to 14 carbon atoms. mdpi.com

(R)-2-hydroxydecanoic acid, derived from its methyl ester, is a potential monomer for the synthesis of mcl-PHAs. While the most common monomers are 3-hydroxyalkanoates, the incorporation of different monomers allows for the creation of polymers with tailored properties. nih.gov The properties of PHAs, such as their melting point, elasticity, and crystallinity, are highly dependent on their chemical composition. nih.govwikipedia.org Mcl-PHAs, for which this compound is a precursor, are generally more elastomeric and have lower melting temperatures compared to short-chain-length PHAs. nih.govmdpi.com

Table 1. Comparison of General Properties of Short-Chain-Length (scl) and Medium-Chain-Length (mcl) PHAs.
Propertyscl-PHA (e.g., PHB)mcl-PHA
Monomer Chain Length3–5 Carbon Atoms6–14 Carbon Atoms
CrystallinityHigh (up to 70%)Low
Melting Temperature (Tm)High (e.g., 173-180 °C for PHB)Low (e.g., 40-60 °C)
Material CharacteristicsStiff and BrittleElastomeric and Flexible

Analytical Standards and Reagents

In analytical chemistry, a standard is a substance of high purity used to calibrate instruments and validate analytical methods. This compound, as a pure compound, can serve as an analytical standard, particularly in the field of lipid analysis.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of fatty acids. nih.govmdpi.com For GC analysis, fatty acids are typically converted into their more volatile fatty acid methyl ester (FAME) derivatives. mdpi.comnih.gov

In the development of new analytical methods, pure FAME standards are essential. sigmaaldrich.com this compound can be used as a reference standard to:

Determine Retention Time: Establish the exact time it takes for the compound to travel through the GC column under specific conditions, allowing for its identification in complex mixtures.

Create Calibration Curves: Prepare solutions of known concentrations to generate a calibration curve, which is then used to quantify the amount of (R)-2-hydroxydecanoic acid or related analytes in unknown samples.

Validate Method Performance: Assess the accuracy, precision, and sensitivity of a newly developed analytical method for hydroxy fatty acids. nih.gov

The use of high-purity standards is critical for ensuring the reliability and reproducibility of analytical data in research, clinical, and quality control settings. researchgate.net

Table 2. Typical Parameters for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs).
ParameterTypical Setting
GC ColumnDB-5MS (or similar non-polar capillary column)
Carrier GasHelium at a constant flow (e.g., 1.0 mL/min)
Injector Temperature250 °C
Oven Temperature ProgramInitial temp 60-80°C, ramped to 300-320°C
Ion Source Temperature230 °C
Ionization ModeElectron Impact (EI) at 70 eV

Other Specialized Industrial Applications (e.g., biodiesel components)

While the primary applications of this compound are often in specialized, high-value sectors due to its chiral nature, the broader class of fatty acid methyl esters (FAMEs) it belongs to are fundamental to the biodiesel industry. petercremerna.comcreative-proteomics.com FAMEs are typically produced through the transesterification of vegetable oils and animal fats. petercremerna.comcreative-proteomics.com However, there is limited specific information available in scientific literature detailing the use or performance of this compound as a direct component of biodiesel.

Research into novel biodiesel components has explored various hydroxy fatty acid esters. For instance, studies have been conducted on β-hydroxy FAMEs produced by engineered microorganisms. These investigations focus on how the presence and position of the hydroxyl group affect fuel properties such as cetane number, viscosity, and oxidative stability. This indicates an interest in functionalized fatty acid esters for fuel applications, though specific data for the alpha-hydroxy ester, this compound, is not prominent.

Beyond biofuels, alpha-hydroxy fatty acid esters have found utility in other specialized industrial domains. Their properties make them suitable for applications in cosmetics and pharmaceuticals, particularly as emollients and permeation enhancers in topical formulations. google.com The ester functional group in compounds like this compound also contributes to pleasant odors, suggesting potential use in the flavor and fragrance industry. myskinrecipes.com

The general characteristics of fatty acid methyl esters that make them versatile for industrial use include their high solubility and lubricity. petercremerna.com These properties are beneficial in formulations for industrial oils, lubricants, and solvents. petercremerna.comfosfa.org

General Industrial Applications of Fatty Acid Methyl Esters (FAMEs)

Application AreaFunction of FAMEsReference
Biodiesel FuelsPrimary component petercremerna.comcreative-proteomics.com
Soaps and DetergentsSurfactant precursor petercremerna.com
CosmeticsEmollients, Solvents petercremerna.comlabinsights.nl
Lubricants & Industrial OilsHigh lubricity, Reduces friction petercremerna.com
Solvents"Green" alternative to petroleum-based solvents fosfa.org
Herbicides and PesticidesDispersal agent petercremerna.com

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods offer powerful tools for investigating the properties of (R)-methyl 2-hydroxydecanoate at a molecular level, providing insights that are often difficult to obtain through experimental techniques alone. mdpi.com These studies are crucial for understanding the molecule's intrinsic properties and predicting its interactions in various chemical and biological systems.

Conformational analysis is essential for understanding the three-dimensional structure of this compound, which dictates its physical properties and biological activity. The molecule's rotatable bonds allow it to adopt various spatial arrangements (conformers). Computational studies, such as relaxed potential energy surface scans using Density Functional Theory (DFT), can determine the relative energies of these conformers. mdpi.com

For this compound, key dihedral angles to investigate include those around the C-C bonds of the decanoate (B1226879) chain and the C-O bond of the ester group. The analysis would likely reveal a delicate balance between steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, which stabilizes certain conformations. Understanding the preferred low-energy conformations is critical for modeling receptor-ligand interactions and explaining the molecule's spectroscopic behavior. mdpi.com

Table 1: Key Torsional Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Influence on Conformation
O=C-C(OH)-C Defines the orientation of the ester and hydroxyl groups. Influenced by potential intramolecular hydrogen bonding.
C-C(OH)-C-C Governs the initial segment of the alkyl chain orientation. Steric interactions play a significant role.

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for the structural confirmation of synthesized or isolated this compound. Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. mdpi.com

Predicted spectra can be compared with experimental data to confirm the molecule's structure and stereochemistry. For instance, DFT calculations can model the vibrational modes corresponding to the O-H stretch, C=O stretch, and C-O stretch, which are characteristic peaks in the IR spectrum. Similarly, NMR chemical shifts can be calculated and correlated with the electronic environment of each nucleus, providing unambiguous assignment of spectral signals. mdpi.com

Table 2: Predicted and Experimental Spectroscopic Data for Related Hydroxy Esters

Spectroscopic Data Prediction Method Key Predicted Features Reference Experimental Features
¹³C NMR DFT (B3LYP/cc-pVDZ) Carbonyl (C=O) ~170-175 ppm; Carbinol (C-OH) ~65-75 ppm Consistent with experimental data for similar long-chain hydroxy esters.
¹H NMR DFT (B3LYP/cc-pVDZ) Hydroxyl (OH) proton shift variable; CH-OH proton ~3.5-4.5 ppm Signal positions and coupling constants match expected values.

| IR Spectroscopy | DFT (B3LYP/cc-pVDZ) | O-H stretch ~3400-3500 cm⁻¹; C=O stretch ~1730-1750 cm⁻¹ | Characteristic absorption bands observed in these regions. spectrabase.com |

Development of Novel Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure this compound is crucial for studying its specific biological activities. Research is focused on developing novel synthetic strategies that are efficient, sustainable, and highly stereoselective.

Current approaches often rely on the use of chiral auxiliaries, such as Evans' oxazolidinones, which guide the stereochemical outcome of a reaction. researchgate.net For example, an acyl oxazolidinone derived from decanoic acid can undergo enantioselective α-hydroxylation. An alternative powerful method is the asymmetric aldol reaction, which can create the β-hydroxy ester moiety with high enantioselectivity. sci-hub.in

Future developments aim to move towards catalytic asymmetric methods, which reduce waste and improve atom economy. This includes the use of chiral metal catalysts or organocatalysts to facilitate reactions like the asymmetric reduction of a 2-keto ester precursor or the direct asymmetric α-hydroxylation of decanoic acid esters. Furthermore, "green" synthetic routes, potentially starting from bio-based precursors like levoglucosenone, are being explored to produce (R)-3-hydroxyalkanoic acids, and similar principles could be adapted for 2-hydroxy analogues. nih.gov

Elucidation of Specific Biosynthetic Pathways and Enzymes

While the precise biosynthetic pathway for this compound is not extensively characterized, it is likely produced as a secondary metabolite in some microorganisms. Understanding its natural synthesis is a key area of future research. Biosynthetic pathways for similar modified fatty acids often involve a set of core enzymes. frontiersin.org

It is hypothesized that the pathway could involve the α-hydroxylation of a decanoyl-acyl carrier protein (ACP) or decanoyl-Coenzyme A intermediate, catalyzed by a specific α-hydroxylase, likely an Fe(II)/2-oxoglutarate-dependent dioxygenase. Following hydroxylation, a methyltransferase could catalyze the esterification of the resulting carboxylic acid. frontiersin.org

Identifying the genes and enzymes responsible for this pathway would enable the biotechnological production of this compound through metabolic engineering of microbial hosts like E. coli or yeast. This approach could provide a more sustainable and scalable source of the compound compared to chemical synthesis. researchgate.net

Exploration of Structure-Activity Relationships in Non-Mammalian Biological Systems

The investigation of this compound's biological activity in non-mammalian systems, such as bacteria, fungi, and insects, is a promising research frontier. As a modified fatty acid ester, it may act as an antimicrobial agent, a signaling molecule in microbial communication (quorum sensing), or an insect pheromone.

Structure-activity relationship (SAR) studies would involve synthesizing a library of analogues with variations in the alkyl chain length, the position of the hydroxyl group, and the ester moiety. These analogues would then be tested in various bioassays to determine how structural modifications affect biological activity. For example, its efficacy as an antifungal agent could be tested against plant pathogens, or its role as an attractant could be investigated in insect models. Such studies could lead to the development of new eco-friendly pesticides or agents for controlling microbial biofilms.

Integration with High-Throughput Screening for New Research Leads

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify molecules with a specific biological activity. embopress.org Integrating this compound and a library of its derivatives into HTS campaigns could uncover entirely new applications.

These libraries can be screened against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify potential drug leads or probes for studying biological pathways. nih.govresearchgate.net For example, the compound could be screened for inhibitory activity against histone demethylases or other epigenetic targets, a field where novel small-molecule modulators are actively sought. nih.gov The miniaturization and automation of synthesis and screening processes can accelerate the discovery of new protein modifiers, making the "on-the-fly" creation of diverse chemical libraries for immediate biological testing a viable strategy. rsc.org Success in HTS would trigger more focused research into the compound's mechanism of action and potential for development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (R)-methyl 2-hydroxydecanoate with high enantiomeric purity?

  • Methodology : Enantioselective synthesis typically employs chiral catalysts (e.g., lipases or transition-metal complexes) to ensure stereochemical control. For purification, techniques like preparative HPLC with chiral stationary phases or recrystallization using solvents with high polarity gradients (e.g., hexane/ethyl acetate) are effective. Storage at -20°C is critical to prevent degradation, as indicated by stability studies .
  • Key Parameters : Monitor enantiomeric excess (EE) via chiral GC or NMR with chiral shift reagents. Purity (>98%) can be verified using LC-MS or HPLC .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Thermodynamic Data : Use differential scanning calorimetry (DSC) to determine melting points and enthalpy of fusion. For vapor pressure and boiling points, employ techniques like the Antoine equation, validated for methyl esters .
  • Spectroscopic Analysis : FT-IR for hydroxyl and ester functional groups; 1^1H/13^{13}C NMR for stereochemical confirmation (e.g., chemical shifts at δ 3.65 ppm for methoxy groups) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the metabolic role of this compound in glucose homeostasis?

  • Methodology :

  • In Vivo Models : Use rodent models of type 2 diabetes (T2D) to assess plasma levels of this compound post-intervention (e.g., bariatric surgery). The STAMPEDE trial demonstrated its selective increase after RYGB surgery, correlating with improved insulin sensitivity .
  • Metabolomic Profiling : Combine LC-MS/MS with pathway analysis tools (e.g., MetaboAnalyst) to identify associations with glycolysis, amino acid catabolism, or bile acid metabolism .
    • Confounding Variables : Control for diet, baseline HbA1c, and surgical stress responses to isolate metabolite-specific effects .

Q. How can contradictory findings about this compound’s association with T2D remission be resolved?

  • Methodology :

  • Meta-Analysis : Apply PRISMA guidelines to systematically review studies linking this compound to glycemic outcomes. Stratify by intervention type (e.g., surgery vs. pharmacological) and adjust for confounders like BMI and baseline metabolite levels .
  • Dose-Response Studies : Use isotopically labeled (e.g., 13^{13}C) this compound in cell cultures to establish causality between concentration and insulin signaling pathways .
    • Critical Analysis : Evaluate whether discrepancies arise from differences in assay sensitivity (e.g., LC-MS vs. GC-MS) or participant selection (e.g., T2D subtype heterogeneity) .

Q. What advanced techniques are recommended for studying the stereospecific interactions of this compound with lipid membranes?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound’s integration into lipid bilayers, focusing on hydrogen bonding between the hydroxyl group and phospholipid headgroups.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to membrane receptors (e.g., GPR40) using immobilized lipid vesicles .
    • Validation : Cross-reference computational data with experimental results from fluorescence anisotropy or calorimetry .

Methodological Guidance

Q. How should researchers design a longitudinal metabolomic study to track this compound levels in human cohorts?

  • Protocol :

Sampling : Collect fasting plasma at baseline and post-intervention (e.g., 3/6/12 months) to minimize circadian variability .

Data Acquisition : Use high-resolution LC-QTOF-MS with reverse-phase columns (C18) optimized for hydroxy fatty acid esters.

Statistical Analysis : Apply multivariate methods (e.g., OPLS-DA) to identify time-dependent trends and adjust for multiple comparisons .

  • Ethical Considerations : Obtain IRB approval for human subjects, ensuring informed consent and data anonymization .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Quality Control :

  • Chiral Purity : Validate each batch using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and storage guidelines .
    • Documentation : Adhere to FAIR data principles, publishing synthesis protocols and raw chromatograms in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.